2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydro-2H-furo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1,3H,2,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBJRMWEONVWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458971 | |
| Record name | 2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588732-72-3 | |
| Record name | 2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations in 2,3 Dihydrofuro 2,3 C Pyridin 7 6h One Synthesis
Mechanistic Pathways of Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions are powerful strategies for the construction of the fused ring system of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one, offering high atom economy and stereocontrol. rsc.org These reactions involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step. While specific studies on the [2,3-c] isomer are limited, the mechanisms can be inferred from related furopyridine and pyrrolidine (B122466) syntheses. rsc.orgresearchgate.net
A plausible and frequently employed strategy is the [3+2] cycloaddition. In this approach, a three-atom component reacts with a two-atom component to form the five-membered dihydrofuran ring. For instance, the reaction could involve an azomethine ylide as the three-atom component, which upon reaction with a suitable dipolarophile, can lead to the formation of the core structure. nih.gov The reaction mechanism often proceeds through a concerted or stepwise pathway, influenced by the nature of the reactants and the reaction conditions.
Palladium-catalyzed annulation reactions represent another key mechanistic pathway. researchgate.netnih.gov For example, the synthesis of substituted tetrahydrofurans from γ-hydroxy internal alkenes and aryl bromides proceeds via a palladium-catalyzed process. nih.gov The mechanism is believed to involve the formation of a Pd(Ar)(OR) intermediate, followed by an intramolecular syn-alkene insertion into the Pd-O bond. nih.gov Subsequent reductive elimination then furnishes the tetrahydrofuran (B95107) ring. A similar strategy could be envisioned for the synthesis of the this compound core.
Table 1: Overview of Plausible Cycloaddition and Annulation Strategies
| Reaction Type | Key Intermediates | Mechanistic Features | Potential Application |
|---|---|---|---|
| [3+2] Cycloaddition | Azomethine ylides, Nitrones | Concerted or stepwise cycloaddition | Formation of the dihydrofuran ring |
| [4+2] Cycloaddition | Dienes and Dienophiles | Diels-Alder type reaction | Construction of the pyridinone ring |
| Palladium-Catalyzed Annulation | Pd-alkoxide, Pd-allyl intermediates | Intramolecular alkene insertion, C-C and C-O bond formation | Formation of the fused bicyclic system nih.gov |
| Tandem Michael Addition/Annulation | Enolates | Sequential conjugate addition and cyclization | One-pot synthesis of the core structure |
Elucidation of Cascade and Domino Reaction Mechanisms
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur sequentially in a single synthetic operation without the need to isolate intermediates. wikipedia.org These reactions are particularly valuable for the rapid construction of complex molecules like this compound from simple starting materials.
A notable example is the base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines, a constitutional isomer of the target compound, from N-propargylic β-enaminones and arylaldehydes. rsc.orgnih.gov The proposed mechanism for this reaction provides significant insight into potential pathways for the synthesis of the [2,3-c] isomer. The reaction is initiated by a base-catalyzed aldol-type condensation between the enaminone and the aldehyde. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the alkyne, leading to the formation of the dihydrofuran ring. A subsequent intramolecular cyclization of the enamine onto the newly formed double bond constructs the dihydropyridine (B1217469) ring, which then tautomerizes to the more stable pyridone form.
The key steps in this proposed cascade mechanism are:
Base-catalyzed Aldol (B89426) Addition: The base, typically potassium hydroxide (B78521), deprotonates the α-carbon of the enaminone, which then attacks the aldehyde.
Intramolecular 6-endo-dig Cyclization: The resulting alkoxide attacks the tethered alkyne to form the dihydrofuran ring.
Intramolecular 6-endo-trig Cyclization: The enamine nitrogen attacks the endocyclic double bond of the furan (B31954) ring.
Tautomerization: The final step involves tautomerization to yield the aromatic pyridinone ring.
Table 2: Mechanistic Steps in a Representative Cascade Synthesis
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Aldol-type Addition | The enaminone adds to the aldehyde, initiated by a base. |
| 2 | Intramolecular Cyclization | The newly formed hydroxyl group attacks the alkyne, forming the dihydrofuran ring. rsc.org |
| 3 | Intramolecular Annulation | The enamine nitrogen attacks a double bond to form the dihydropyridine ring. |
| 4 | Tautomerization | The dihydropyridone tautomerizes to the final pyridone product. rsc.org |
Catalytic Mechanisms in Furo-Pyridinone Synthesis (e.g., acid-catalyzed, base-catalyzed)
The choice of catalyst is pivotal in directing the course of the synthesis of furopyridinones, influencing reaction rates, selectivity, and yield. Both acid and base catalysis, as well as transition metal catalysis, have been employed in the synthesis of related heterocyclic systems.
Base-Catalyzed Mechanisms: As discussed previously, base catalysis is effective in promoting cascade reactions leading to furopyridine structures. rsc.orgnih.gov The base, often a strong one like potassium hydroxide or sodium ethoxide, plays multiple roles. rsc.orgnih.gov It can act as a deprotonating agent to generate nucleophilic species like enolates, and it can also facilitate cyclization and aromatization steps. In the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles, sodium alkoxide serves as both the reagent and the catalyst. nih.gov
Acid-Catalyzed Mechanisms: Acid catalysis is commonly used to activate carbonyl groups and promote cyclization reactions. While specific examples for the target molecule are scarce, the synthesis of related 3,4-dihydro-2(1H)-pyridones often utilizes acid catalysts. researchgate.net For instance, Lewis acids such as zinc bromide (ZnBr₂), iron(III) chloride (FeCl₃), and boron trifluoride etherate (BF₃·OEt₂) have been shown to catalyze the synthesis of dihydropyridinones. researchgate.net The mechanism likely involves the coordination of the Lewis acid to a carbonyl oxygen, enhancing its electrophilicity and facilitating subsequent nucleophilic attack and cyclization.
Transition Metal-Catalyzed Mechanisms: Palladium catalysis has emerged as a powerful tool for the synthesis of furopyridines. researchgate.netnih.gov A Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes involves an unusual N-H/C annulation. researchgate.netnih.gov The proposed mechanism suggests that the palladium catalyst coordinates to the alkyne, facilitating a nucleophilic attack from the β-ketodinitrile. This is followed by a series of cyclization and annulation steps, where the palladium catalyst is regenerated at the end of the catalytic cycle. Such strategies offer a high degree of control over the formation of multiple bonds.
Table 3: Comparison of Catalytic Mechanisms in Furopyridine Synthesis
| Catalyst Type | Example Catalyst | Role of Catalyst | Mechanistic Feature |
|---|---|---|---|
| Base | KOH, NaOEt rsc.orgnih.gov | Deprotonation, promotion of cyclization | Generation of enolates, cascade reactions |
| Acid | ZnBr₂, BF₃·OEt₂ researchgate.net | Activation of carbonyls | Enhanced electrophilicity, facilitation of cyclization |
| Transition Metal | Pd(OAc)₂ researchgate.net | Coordination to alkynes/alkenes | C-H activation, cross-coupling, annulation |
Derivatization and Post Synthetic Functionalization of the 2,3 Dihydrofuro 2,3 C Pyridin 7 6h One Scaffold
Regioselective Post-Cyclization Functionalization
Once the fundamental furo-pyridinone ring system is assembled, subsequent modifications can be made to alter its properties. The intrinsic electronic nature of the pyridine (B92270) ring, which is electron-deficient, heavily influences the regioselectivity of these transformations. quora.comyoutube.com
The introduction of halogens onto the pyridine portion of the scaffold serves as a critical step, creating a versatile handle for further elaboration through metal-catalyzed cross-coupling reactions. The pyridine core is known to undergo C-H functionalization, which can be directed to specific positions. nih.gov For the 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one system, the positions on the pyridine ring are prime targets for such reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds. Following halogenation (e.g., bromination or iodination) of the furo-pyridinone core, these reactions can be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups. For instance, the Suzuki-Miyaura coupling of a halogenated furo-pyridinone with various boronic acids can generate a library of derivatives. researchgate.net The regioselectivity of these coupling reactions is often high, allowing for precise structural modifications. researchgate.netrsc.org
Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Halo-furo[2,3-c]pyridinone | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl-substituted furo[2,3-c]pyridinone | researchgate.net |
| Stille | Halo-furo[2,3-c]pyridinone | Organostannane (e.g., R-Sn(Bu)₃) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | Alkyl/Aryl-substituted furo[2,3-c]pyridinone | researchgate.net |
| Sonogashira | Halo-furo[2,3-c]pyridinone | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted furo[2,3-c]pyridinone | researchgate.net |
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C4 and C6 in the parent pyridine). quora.comyoutube.com In the this compound system, the presence of a good leaving group, such as a halide, at positions C4 or C5 would render the scaffold susceptible to nucleophilic aromatic substitution (SNAr). nih.govrsc.org
The reactivity in SNAr reactions is influenced by the nature of the leaving group and the nucleophile. nih.gov Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of a diverse range of functionalities. The reaction typically proceeds via an addition-elimination mechanism, where the formation of a negatively charged intermediate (Meisenheimer complex) is a key step. youtube.com The stability of this intermediate is crucial for the reaction to proceed efficiently.
Precursor Design for Structural Diversity
An alternative and highly effective strategy for generating a diverse library of this compound derivatives is to modify the precursor molecules before the cyclization step that forms the heterocyclic core. clockss.orgnih.gov This approach allows for the incorporation of various substituents that might not be compatible with post-cyclization reaction conditions.
Synthetic routes often involve the condensation of multiple components. For example, a multicomponent reaction could bring together a substituted β-ketoester, an aldehyde, and an ammonia (B1221849) source to construct the dihydropyridinone portion of the molecule. researchgate.net By systematically varying these building blocks, a wide range of analogs can be produced. The synthesis of related furo[3,2-c]pyridines has been achieved via the Pictet-Spengler reaction, where variations in the starting aldehyde lead to different 4-substituted products. nih.gov Similarly, the synthesis of related pyrrolo[2,3-b]pyridin-2-one derivatives has been accomplished starting from N-(pyridinyl)pivalamides and various α-keto esters, demonstrating how precursor choice directly translates to final product diversity. clockss.org
Table 2: Precursor-Based Strategies for Structural Diversity
| Synthetic Strategy | Variable Precursor | Introduced Substituent | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Pictet-Spengler Reaction | Aromatic Aldehydes | Aryl/Heteroaryl group at C4 | Tetrahydrofuro[3,2-c]pyridines | nih.gov |
| Condensation/Cyclization | α-Keto Esters | Substituent at C3 | 3-Hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones | clockss.org |
| Domino Reaction | 2-Hydroxychalcones, α-Bromo Ketones | Aryl/Alkyl groups on furan (B31954) and pyridine rings | Benzofuro[2,3-c]pyridines | rsc.org |
Stereoselective Synthesis and Chiral Resolution Techniques
The introduction of chirality into the this compound scaffold can significantly impact its biological properties. Stereocenters can be introduced either at the furan ring (C2 or C3) or on a substituent attached to the core. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.
Stereoselective synthesis aims to create a specific enantiomer or diastereomer preferentially. This can be accomplished by using chiral starting materials, such as those derived from sugars, or by employing chiral catalysts or auxiliaries during the synthesis. nih.govresearchgate.net For example, aza-Achmatowicz transformation of derivatives from D-glucal has been used to access enantiopure pyridin-3-ones. researchgate.net
When a racemic mixture is produced, chiral resolution is necessary to separate the enantiomers. Common methods include:
Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. nih.govresearchgate.net These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Chiral Chromatography: The racemic mixture is passed through a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). mdpi.com The two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.govnih.gov
The choice of method depends on the specific properties of the compound to be resolved and the scale of the separation required. mdpi.com
Structural Elucidation of 2,3 Dihydrofuro 2,3 C Pyridin 7 6h One Derivatives
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental to the structural elucidation of novel heterocyclic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about functional groups, bonding, and the electronic environment can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.
One-Dimensional (1D) NMR: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one scaffold, one would expect to see signals corresponding to the aromatic protons on the pyridine (B92270) ring, the diastereotopic methylene (B1212753) protons of the dihydrofuran ring, and a signal for the N-H proton of the lactam.
¹³C NMR spectroscopy reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbon of the lactam (pyridinone ring), carbons of the furan (B31954) and pyridine rings, and the aliphatic carbon of the dihydrofuran moiety. For instance, in related furo[2,3-d]pyrimidine (B11772683) derivatives, the carbonyl carbon (C=O) signal appears significantly downfield, while the carbons of the fused rings appear in the aromatic region. nih.gov The chemical shifts are highly dependent on the substituents attached to the core structure. rsc.org
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Furo-pyrimidine Derivatives Data adapted from studies on structurally related furo[2,3-d]pyrimidine systems. nih.gov
Two-Dimensional (2D) NMR: 2D NMR experiments are crucial for establishing the connectivity of the atoms. ipb.pt
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu This is used to map out the spin systems within the molecule, for example, tracing the connectivity of protons on the pyridine ring. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbon atom they are attached to (¹J coupling). This allows for the definitive assignment of carbon signals based on their attached, and already assigned, protons. ipb.ptsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) is one of the most informative experiments, showing correlations between protons and carbons over two or three bonds (²J and ³J coupling). youtube.com This technique is invaluable for connecting different fragments of the molecule. For the this compound skeleton, HMBC would be used to confirm the fusion of the furan and pyridine rings and to assign quaternary carbons, such as the crucial C=O group, by observing its correlation with nearby protons. ipb.ptyoutube.com
Isotopic Labeling: In complex cases, isotopic labeling (e.g., with ¹³C or ¹⁵N) can be employed. By selectively enriching a position in the molecule with an NMR-active isotope, specific signals can be enhanced or identified, and coupling pathways can be traced with greater certainty. This method is particularly useful for elucidating biosynthetic pathways or complex reaction mechanisms.
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations (stretching, bending). schoolwires.net For this compound derivatives, the IR spectrum provides clear evidence for the key functional groups. The most characteristic absorption is the strong C=O stretching band of the cyclic amide (lactam), which is typically found in the 1650-1700 cm⁻¹ region. libretexts.org The presence of a C-O-C ether linkage in the dihydrofuran ring is confirmed by a strong absorption in the 1300-1000 cm⁻¹ range. uhcl.edu
Interactive Data Table: Characteristic IR Absorption Frequencies
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) are used. The molecular ion peak (M⁺) confirms the molecular weight of the compound. libretexts.org For the parent compound, furo[2,3-c]pyridin-7(6H)-one, the molecular formula is C₇H₅NO₂ with a molecular weight of approximately 135.12 g/mol . uni.lu
High-Resolution Mass Spectrometry (HRMS) measures the m/z value to several decimal places, which allows for the unambiguous determination of the elemental formula. nih.gov This is a critical step in confirming the identity of a newly synthesized compound.
The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For a furo[2,3-c]pyridin-7(6H)-one derivative, characteristic fragmentation would likely involve the loss of a carbonyl group (CO, 28 Da) and cleavage of the dihydrofuran ring. libretexts.orgmiamioh.edu
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions of chromophores. researchgate.netscielo.org.za The fused aromatic system of furo[2,3-c]pyridin-7(6H)-one, containing C=C, C=N, and C=O chromophores, gives rise to characteristic absorption bands in the UV region. researchgate.net For a related furo[2,3-b]pyridine (B1315467) derivative, absorption bands were observed at approximately 280 nm and 340 nm. researchgate.net The position and intensity of these bands are sensitive to the substitution pattern on the heterocyclic core and the solvent used. researchgate.net This technique is also used to study the acidic properties of solid catalysts using pyridine as a probe molecule. rsc.org
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles. researchgate.net This technique provides unequivocal proof of the molecular structure and absolute configuration of chiral centers. conicet.gov.armdpi.com The data obtained also describes the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding. researchgate.net
Interactive Data Table: Representative Single-Crystal X-ray Diffraction Data for a Heterocyclic Derivative Data is illustrative and based on a reported triazolo-pyridazino-indole derivative. mdpi.com
Elemental Microanalysis
Elemental analysis provides the percentage composition of elements (typically C, H, N, S) in a pure sample. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the proposed formula, complementing the data from mass spectrometry. nih.gov
Interactive Data Table: Example of Elemental Analysis Data for a Furo[2,3-d]pyrimidine Derivative Formula: C₂₀H₁₇ClN₆O₄S nih.gov
Computational Chemistry and Theoretical Investigations of 2,3 Dihydrofuro 2,3 C Pyridin 7 6h One and Analogues
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving furopyridine systems. rsc.orgnih.gov While specific studies on the formation or reactions of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one are not extensively documented, the principles can be inferred from computational studies on analogous structures. These calculations can map out the potential energy surface of a reaction, identifying the most likely pathways by comparing the activation energies of various proposed transition states.
For instance, in the study of related heterocyclic systems, DFT calculations have been used to investigate the relationship between structure, mechanism, and reactivity. cuny.edu Parameters such as Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the nucleophilic and electrophilic regions of a molecule, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. cuny.edu
In a computational study of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), a related dihydrofuran-pyridine compound, DFT calculations at the B3LYP/6-311G** level of theory were used to analyze its electronic structure. researchgate.net The calculations revealed delocalization of the cationic charge on the furanium moiety and significant carbocation character at the C5 position. researchgate.net This type of analysis is crucial for understanding how the molecule might interact with other reagents and for predicting the course of a chemical reaction.
Table 1: Predicted Collision Cross Section (CCS) Values for Furo[2,3-c]pyridin-7(6H)-one Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 136.03931 | 119.2 |
| [M+Na]⁺ | 158.02125 | 130.8 |
| [M-H]⁻ | 134.02475 | 122.8 |
| [M+NH₄]⁺ | 153.06585 | 140.9 |
| [M+K]⁺ | 173.99519 | 129.0 |
| [M+H-H₂O]⁺ | 118.02929 | 114.0 |
| [M+HCOO]⁻ | 180.03023 | 143.5 |
| [M+CH₃COO]⁻ | 194.04588 | 134.9 |
| [M+Na-2H]⁻ | 156.00670 | 129.8 |
| [M]⁺ | 135.03148 | 121.3 |
| [M]⁻ | 135.03258 | 121.3 |
This table presents predicted data for the parent compound Furo[2,3-c]pyridin-7(6H)-one, which can serve as a reference for mass spectrometry studies aimed at mechanistic elucidation.
Conformational Analysis and Prediction of Stereochemical Outcomes
The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological activity. Conformational analysis through computational methods can predict the most stable arrangements of atoms in a molecule and the energy barriers between different conformations. This is particularly important for saturated or partially saturated heterocyclic rings like the dihydrofuran and dihydropyridinone moieties in this compound.
Studies on related systems, such as fluorinated piperidine (B6355638) derivatives, have shown that conformational preferences are influenced by a variety of factors including charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.net For example, computational models have demonstrated a strong gauche preference in fluoropiperidinium cations due to electrostatic interactions. researchgate.net Similar principles would apply to the dihydropyridinone ring in the target molecule, where substituents could significantly influence the ring's puckering and the axial or equatorial preference of the substituents.
Furthermore, computational studies on 1,4-dihydropyridine (B1200194) derivatives have highlighted the importance of stereochemistry in their biological function. nih.gov Molecular docking and molecular dynamics simulations revealed that both the substitution pattern and the stereochemistry can have a significant impact on how these molecules bind to their targets. nih.gov This underscores the necessity of considering stereochemical outcomes in the design of new bioactive compounds based on the this compound scaffold.
Table 2: Calculated Relative Energies for Conformations of Substituted Cyclohexanes and Tetrahydropyrans (kcal mol⁻¹) researchgate.net
| Compound | Conformation | ΔE (CBS)(CCSD(T)) |
| Methylcyclohexane | Equatorial | -1.75 |
| Fluorocyclohexane | Equatorial | -0.20 |
| Methoxycyclohexane | Equatorial | -0.21 |
| Hydroxycyclohexane | Equatorial | -0.56 |
| 2-Methyltetrahydropyran | Equatorial | -2.83 |
| 2-Fluorotetrahydropyran | Axial | +2.45 |
| 2-Methoxytetrahydropyran | Axial | +1.27 |
| 2-Hydroxytetrahydropyran | Axial | +0.86 |
This table illustrates how high-level computational methods can predict the intrinsic conformational preferences in related cyclic systems, which is foundational for understanding the stereochemistry of molecules like this compound.
Theoretical Frameworks for Reactivity and Regioselectivity
Theoretical calculations can provide a robust framework for understanding and predicting the reactivity and regioselectivity of chemical reactions. For the furo[2,3-c]pyridine (B168854) scaffold, this is particularly relevant in reactions such as electrophilic substitution, nucleophilic attack, and metal-catalyzed cross-coupling.
The reactivity of the furo[2,3-c]pyridine system is influenced by the electronic nature of its constituent rings: an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring. nih.gov Computational methods can quantify this by calculating various reactivity indices, such as Fukui functions and dual descriptors, which identify the most reactive sites for electrophilic, nucleophilic, and radical attack.
For example, in the context of synthesizing substituted furo[2,3-b]pyridines, the reactivity of the heterocyclic framework was explored through C-H amination and borylation reactions. researchgate.net While these reactions were successful on the pyridine moiety, other transformations were less efficient, highlighting the nuanced reactivity of the scaffold. researchgate.net Computational analysis of the electron density and orbital distributions can explain such experimental observations. In a study on furo[2,3-b]pyrroles, a related heterocyclic system, calculated net atomic charges were correlated with experimental 13C NMR chemical shifts to understand the electronic distribution within the molecule. mdpi.com
Such theoretical frameworks are invaluable for predicting the outcomes of reactions on the this compound core, guiding synthetic efforts towards the desired products and avoiding unwanted side reactions.
Strategic Applications of the 2,3 Dihydrofuro 2,3 C Pyridin 7 6h One Core in Chemical Research
Scaffold Design Principles in Heterocyclic Chemistry
Heterocyclic scaffolds are fundamental to the design of new drugs, with over 85% of all biologically active small molecules containing at least one heterocyclic ring. mdpi.com The strategic selection and modification of these core structures are central to tuning the physicochemical and pharmacological properties of a molecule to achieve desired therapeutic effects. The principles of scaffold design guide chemists in creating novel molecules with improved potency, selectivity, and pharmacokinetic profiles.
Structure-guided drug design (SGDD) is a powerful paradigm in modern medicinal chemistry that leverages detailed three-dimensional structural information of a biological target, often a protein, to design and optimize ligands. ekb.eg This approach allows for the rational modification of a scaffold to enhance its binding affinity and selectivity. By understanding the key interactions between a ligand and its target at the atomic level, chemists can make informed decisions about which parts of the scaffold are essential for activity and which can be modified to improve properties such as solubility or metabolic stability. ekb.eg
For a scaffold like 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one, SGDD could be employed to understand how it or its derivatives might interact with a specific enzyme or receptor. For instance, in the development of kinase inhibitors, a common application for pyridinone-containing scaffolds, X-ray crystallography of the target kinase in complex with an inhibitor can reveal crucial hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov This information can then guide the synthesis of new analogs with substituents on the furo[2,3-c]pyridin-7(6H)-one core to optimize these interactions and improve inhibitory potency. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, related pyridone and fused heterocyclic systems have been successfully optimized using these principles. nih.govfrontiersin.org
Table 1: Key Considerations in Structure-Guided Scaffold Modification
| Design Parameter | Rationale | Potential Modification on this compound |
| Binding Affinity | Enhance interactions with the target protein. | Introduction of hydrogen bond donors/acceptors or hydrophobic groups at various positions. |
| Selectivity | Minimize off-target effects. | Exploiting unique features of the target's binding site to design specific interactions. |
| Pharmacokinetics | Improve absorption, distribution, metabolism, and excretion (ADME) properties. | Modification of polar surface area and lipophilicity through substituent changes. |
| Novelty | Access new intellectual property space. | Exploration of different substitution patterns and ring modifications. |
This table presents a conceptual framework for the application of structure-guided design principles to the this compound scaffold, based on established practices in medicinal chemistry.
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the replacement of a functional group or a part of a molecule with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. organic-chemistry.orgchemsynthesis.com This concept is often extended to "scaffold hopping," where the core molecular framework of a known active compound is replaced with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. organic-chemistry.orgchemsynthesis.com
The this compound core can be considered a bioisostere of other bicyclic heterocyclic systems that have demonstrated biological activity. For example, it shares structural similarities with indolizidinones, quinolizidinones, and various pyrido- and thieno-fused systems that are prevalent in medicinal chemistry. nih.govresearchgate.net Scaffold hopping from a known active compound to the this compound framework could lead to the discovery of novel chemotypes with improved properties, such as enhanced metabolic stability, better solubility, or a more favorable toxicity profile. Furthermore, this strategy is a powerful tool for navigating around existing patents and exploring new chemical space.
Table 2: Potential Bioisosteric Replacements and Scaffold Hopping from the this compound Core
| Original Scaffold/Fragment | Potential Bioisosteric Replacement | Rationale |
| Furo[2,3-c]pyridin-7(6H)-one | Thieno[2,3-c]pyridin-7(6H)-one | The replacement of oxygen with sulfur can alter electronic properties and metabolic stability. |
| Furo[2,3-c]pyridin-7(6H)-one | Pyrrolo[2,3-c]pyridin-7(6H)-one | The introduction of a nitrogen atom can provide an additional point for hydrogen bonding. |
| Dihydropyridinone ring | Other five- or six-membered lactams | To explore different ring sizes and conformations. |
| Dihydrofuran ring | Dihydropyrrole or dihydrothiophene ring | To modulate polarity and hydrogen bonding capacity. |
This table illustrates conceptual bioisosteric transformations and scaffold hopping strategies involving the this compound core, based on common practices in medicinal chemistry.
This compound as a Synthetic Intermediate for Architecturally Complex Molecules
The utility of a chemical scaffold is not only defined by its potential biological activity but also by its versatility as a building block in organic synthesis. lifechemicals.comsigmaaldrich.com The this compound core, with its multiple functional groups and reactive sites, is a valuable intermediate for the construction of more complex molecular architectures.
The dihydropyridinone moiety offers several handles for chemical modification, including N-alkylation or N-arylation at the lactam nitrogen, and functionalization of the carbon backbone. The dihydrofuran ring can also be a site for various transformations. For instance, related 2,3-dihydrofurans can undergo Heck coupling reactions to introduce aryl or vinyl substituents. organic-chemistry.org
While specific synthetic routes starting from this compound to create architecturally complex molecules are not widely reported in the literature, the synthesis of related furo[3,2-c]pyridines has been achieved through methods like the Pictet-Spengler reaction, showcasing the potential for building complexity from furan-containing precursors. nih.gov The synthesis of various pyridone derivatives, which are key components of the target scaffold, is also well-established. innovareacademics.in For example, 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a structural isomer, is a known intermediate in the synthesis of pyridoxine (B80251) (Vitamin B6). chemicalbook.com This highlights the potential of the furo-pyridine core as a versatile synthetic platform.
The development of efficient synthetic methodologies to access and functionalize the this compound scaffold will be crucial for unlocking its full potential as a building block for the discovery of new bioactive compounds.
Q & A
Q. What are the established synthetic routes for 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one, and how can reaction yields be optimized?
The compound is synthesized via cyclization of β-(3-furyl)acrylic acid azide at 180°C in diphenylmethane, followed by chlorination and reduction steps . Key optimization strategies include:
- Temperature control : Maintaining precise thermal conditions during cyclization to avoid side reactions.
- Catalyst selection : Using bis(triphenylphosphine) copper(I) tetrahydroborate for selective reduction of intermediates.
- Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products.
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Structural validation relies on:
- NMR spectroscopy : and NMR to confirm ring fusion patterns and substituent positions (e.g., carbonyl resonance at δ ~165 ppm) .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly in photocycloaddition adducts .
- HRMS : High-resolution mass spectrometry verifies molecular formulas (e.g., [M + Na] peaks) .
Advanced Research Questions
Q. What mechanistic insights explain the regioisomeric outcomes in copper-catalyzed C–N coupling reactions involving this compound?
Regioisomer formation (e.g., 6-substituted vs. 4-substituted derivatives) is influenced by:
- Electronic effects : Electron-rich positions (e.g., carbonyl oxygen) favor nucleophilic attack, directing coupling to specific ring positions .
- Ligand modulation : Bulky ligands on copper catalysts sterically hinder certain pathways, as observed in the synthesis of 6-(2-phenyl-1,3-oxazol-4-yl) derivatives .
- Reaction monitoring : Real-time LC-MS tracks intermediate species to optimize regioselectivity .
Q. How does this compound function as a nucleotide analog in DNA polymerase specificity studies?
The compound mimics natural purines but introduces steric and electronic perturbations:
- Base-pairing disruption : The fused furan-pyridinone ring system alters hydrogen-bonding patterns, probing polymerase fidelity (e.g., with Bacillus stearothermophilus DNA polymerase I) .
- Kinetic assays : Measuring incorporation efficiency () quantifies mismatches, revealing polymerase active-site flexibility .
Q. What contradictions exist in the reactivity of this compound compared to its thiol analogs, and how are these resolved experimentally?
Thiol analogs (e.g., furo[2,3-c]pyridine-7-thiol) exhibit divergent reactivity due to:
- Electrophilicity differences : Thiols undergo faster nucleophilic substitution, complicating direct comparisons in photocycloaddition studies .
- Redox sensitivity : Thiol derivatives are prone to oxidation, requiring inert atmospheres during experiments . Resolution involves parallel control reactions and DFT calculations to map energy barriers for competing pathways .
Q. What role does this compound play in BET protein inhibition, and how is its binding affinity validated?
As a core scaffold in BET inhibitors (e.g., 1H-pyrrolo[2,3-c]pyridin-7(6H)-ones):
- Structural analogs : Modifications at the 4-position enhance hydrophobic interactions with the BRD4 acetyl-lysine binding pocket .
- Biophysical assays : Surface plasmon resonance (SPR) and ITC quantify values, while X-ray co-crystallography confirms binding poses .
Methodological Considerations
Q. How are photocycloaddition reactions of this compound with acrylonitrile optimized to minimize side products?
Key parameters include:
- Light source : UV irradiation (254 nm) in quartz reactors ensures sufficient energy for [2+2] cycloaddition .
- Solvent choice : Non-polar solvents (e.g., toluene) stabilize excited-state intermediates, reducing radical-mediated side reactions .
- Additive screening : Triethylamine scavenges HCl byproducts, improving yields of 8-cyano-8,9-dihydrofuro[d]azocin-7(6H)-one adducts .
Q. What analytical workflows ensure purity and stability of this compound in long-term storage?
- Stability testing : Accelerated degradation studies (40°C/75% RH) monitored by HPLC identify hydrolytic susceptibility at the lactam ring .
- Lyophilization : Freeze-drying under argon preserves hygroscopic derivatives .
- Spectroscopic tracking : Periodic FT-IR checks detect carbonyl hydration or ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
